molecular formula C20H18N2O2 B14250723 1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]- CAS No. 433735-86-5

1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-

Cat. No.: B14250723
CAS No.: 433735-86-5
M. Wt: 318.4 g/mol
InChI Key: XGHGQUFNSROKMB-UHFFFAOYSA-N
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Description

1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]- is unique due to the presence of both methoxyphenyl and furanyl groups, which enhance its chemical reactivity and potential applications. These substituents contribute to its distinct biological activities and make it a valuable compound for research and industrial purposes.

Properties

CAS No.

433735-86-5

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-[4-[5-(4-methoxyphenyl)furan-2-yl]phenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C20H18N2O2/c1-23-17-8-6-15(7-9-17)19-11-10-18(24-19)14-2-4-16(5-3-14)20-21-12-13-22-20/h2-11H,12-13H2,1H3,(H,21,22)

InChI Key

XGHGQUFNSROKMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C4=NCCN4

Origin of Product

United States

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